2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol
Description
Historical Context and Discovery
The discovery and development of this compound is intrinsically linked to the broader historical context of benzimidazole chemistry, which began with significant breakthroughs in the mid-twentieth century. The foundational work on benzimidazole compounds can be traced back to 1944, when Woolley first hypothesized that benzimidazoles possessed purine-like structural characteristics and could evoke meaningful biological responses. This early speculation proved to be remarkably prescient, as subsequent research would demonstrate the profound biological significance of these heterocyclic compounds.
The pivotal moment in benzimidazole chemistry occurred during research on vitamin B12, when scientists discovered that benzimidazole represented a stable platform upon which therapeutic drugs could be developed. This discovery was further reinforced in the late 1940s when researchers Brink and colleagues identified 5,6-dimethylbenzimidazole as a degradation product of vitamin B12, with some derivatives exhibiting vitamin B12-like biological activity. These early findings established the scientific foundation that would eventually lead to the systematic exploration of benzimidazole derivatives, including the development of compounds such as this compound.
The evolution of benzimidazole chemistry throughout the subsequent decades was marked by increasing sophistication in synthetic methodologies and a deeper understanding of structure-activity relationships. The development of 2-aminobenzimidazole derivatives, which serve as the structural foundation for this compound, became particularly significant as researchers recognized the potential for these compounds to serve as versatile building blocks for more complex therapeutic agents. The systematic investigation of these derivatives revealed their capacity to undergo various chemical modifications while maintaining their core biological activity, establishing them as important targets for medicinal chemistry research.
Significance in Benzimidazole Chemistry
The significance of this compound within the broader context of benzimidazole chemistry stems from its unique structural characteristics and the versatility of its functional groups. The compound possesses a molecular formula of C9H11N3O with a molecular weight of 177.2 grams per mole, and is characterized by the Chemical Abstracts Service number 24134-25-6. The International Union of Pure and Applied Chemistry name for this compound is 2-(2-aminobenzimidazol-1-yl)ethanol, which accurately reflects its structural composition consisting of a benzimidazole core with an amino group at the 2-position and an ethanol side chain attached to one of the nitrogen atoms in the imidazole ring.
The structural arrangement of this compound exemplifies the key design principles that make benzimidazole derivatives particularly valuable in chemical research. The planar benzimidazole system contributes to the compound's ability to interact with various biological targets through π-π stacking interactions, while the amino group at the 2-position can participate in hydrogen bonding as both a donor and acceptor. The ethanol moiety provides additional hydrogen bonding capabilities and influences the compound's solubility and pharmacokinetic properties, making it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.
Within the classification system of benzimidazole derivatives, this compound represents an important class of N-substituted 2-aminobenzimidazoles. These compounds have gained recognition as crucial motifs in various therapeutic agents, with notable examples including Astemizole, a second-generation antihistamine, Nodinitib-1, a selective NOD-1 inhibitor, and AC1903, a selective TRPC5 inhibitor. The structural similarity between this compound and these established therapeutic agents underscores its potential significance in drug discovery and development.
The chemical properties of this compound are further enhanced by its conformational flexibility and the presence of multiple hydrogen bonding sites. Research has demonstrated that compounds of this structural class typically exhibit favorable pharmacokinetic profiles, including sufficient bioavailability and the ability to be transported through different membranes to reach target receptor binding sites. The molecular weight of 177.2 grams per mole falls well within the optimal range for oral absorption, as compounds with molecular weights below 500 grams per mole typically favor oral bioavailability.
Position in Contemporary Chemical Research
In contemporary chemical research, this compound occupies a significant position as both a synthetic intermediate and a target compound for biological evaluation. The current research landscape surrounding this compound is characterized by advances in synthetic methodologies that enable more efficient preparation of structurally diverse derivatives. Recent developments have introduced visible light-mediated photocatalyst-free synthesis approaches that allow for the rapid and efficient preparation of N-substituted 2-aminobenzimidazoles, achieving yields up to 92 percent across numerous examples. These methodological advances have made compounds like this compound more accessible for research purposes.
The contemporary significance of this compound is further demonstrated by its role in the development of novel therapeutic agents with neuroprotective properties. Recent studies have investigated benzimidazole-containing acetamide derivatives for their potential in treating neurodegenerative disorders, with researchers focusing on compounds that can address oxidative stress-induced neuroinflammation. The benzimidazole nucleus, exemplified by compounds such as this compound, has demonstrated high affinity towards a variety of receptors of interest, making it a substantial nucleus in medicinal chemistry research.
Contemporary research has also emphasized the versatile nature of the benzimidazole nucleus and its affinity toward several receptors, suggesting that compounds like this compound could serve as multistep targeting neuroprotectants. This multitargeting approach represents a significant advancement in therapeutic strategy, as repetitive clinical trials of neuroprotectants targeting a single step of pathological processes have previously failed. The ability to act at different stages of disease progression may provide more advantageous intervention in the complex cycles of neuroinflammation and neurodegeneration.
The position of this compound in contemporary pharmaceutical research is further strengthened by the growing recognition of benzimidazole derivatives as important scaffolds for drug development. Current pharmaceutical markets include numerous clinically useful drugs containing the benzimidazole nucleus, and many compounds containing this moiety have been synthesized and evaluated for the treatment of various diseases. The extensive range of pharmacological effects exhibited by benzimidazole derivatives emphasizes their importance in medicinal chemistry, with their adaptability allowing them to have powerful impacts in areas such as antimicrobial defense, cancer treatment, and central nervous system modulation.
The current research trajectory for this compound and related compounds continues to evolve with advances in computational chemistry and molecular modeling. These technological developments have enabled researchers to better understand the structure-activity relationships of benzimidazole derivatives and to design more effective compounds with improved selectivity and potency. The integration of computational approaches with traditional synthetic chemistry has opened new avenues for the rational design of benzimidazole-based therapeutics, positioning compounds like this compound at the forefront of modern drug discovery efforts.
Properties
IUPAC Name |
2-(2-aminobenzimidazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-9-11-7-3-1-2-4-8(7)12(9)5-6-13/h1-4,13H,5-6H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFIQDGURPIMQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chloroethanone Intermediate Route
A widely reported method involves the reaction of 1-(1H-benzo[d]imidazol-1-yl)-2-chloroethanone with ammonia or hydrazine hydrate. Key steps include:
- Reagents : 1-(1H-benzo[d]imidazol-1-yl)-2-chloroethanone, aqueous ammonia (or hydrazine hydrate), potassium carbonate.
- Conditions : Reflux in polar aprotic solvents (e.g., dioxane) for 16–24 hours.
- Workup : Ice-water quenching, filtration, and recrystallization from ethanol.
- Yield : 70–75% after optimization.
Mechanistic Insight : The chloroethanone intermediate undergoes nucleophilic attack by ammonia, displacing the chloride and forming the ethanol moiety.
Cyclization and Condensation Approaches
o-Phenylenediamine-Based Cyclization
A two-step process starting from o-phenylenediamine:
Ethylene Oxide Alkylation
- Reagents : 2-aminobenzimidazole, ethylene oxide, hydrobromic acid.
- Conditions : Base-mediated reaction (e.g., NaOH) in ethanol, followed by HBr treatment to form the hydrobromide salt.
- Yield : 75–85% after recrystallization.
One-Pot Synthesis Strategies
Visible Light-Mediated Photocatalyst-Free Method
A streamlined approach eliminates multi-step isolation:
- N-Substitution : React o-phenylenediamine with isothiocyanates.
- Thiourea Formation : Add K₂CO₃ in ethanol/water.
- Cyclodesulfurization : Blue LED irradiation induces radical-mediated cyclization.
- Advantages : No photocatalyst, ambient temperature, open-flask setup.
- Scalability : Demonstrated at gram-scale.
Industrial-Scale Production Techniques
Continuous Flow Reactors
Solvent-Free Microwave-Assisted Synthesis
- Conditions : Microwave irradiation (300–500 W) reduces reaction time from 24 hours to 30 minutes.
- Yield : Comparable to conventional methods (70–78%).
Comparative Analysis of Methodologies
| Method | Starting Material | Catalyst/Solvent | Time (h) | Yield (%) | Key Advantage |
|---|---|---|---|---|---|
| Nucleophilic Substitution | Chloroethanone | K₂CO₃/Dioxane | 16–24 | 70–75 | High selectivity |
| Cyclization | o-Phenylenediamine | K₂CO₃/Ethanol-Water | 6 | 85–92 | One-pot, scalable |
| Ethylene Oxide Alkylation | 2-Aminobenzimidazole | NaOH/Ethanol | 12 | 75–85 | Industrial applicability |
| Microwave-Assisted | Chloroethanone | None/Solvent-free | 0.5 | 70–78 | Rapid, energy-efficient |
Challenges and Optimization Strategies
By-Product Formation in Alkylation
Chemical Reactions Analysis
Types of Reactions
2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino groups.
Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological activities .
Scientific Research Applications
Anticancer Activity
Benzimidazole derivatives, including 2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol, are known for their anticancer properties. Research indicates that compounds with benzimidazole scaffolds exhibit potent activity against various cancer cell lines. For instance, a study evaluated several benzimidazole derivatives for their cytotoxic effects against human lung carcinoma (A549), colorectal cancer (HT29), and glioma cell lines (U87MG) . The results demonstrated that specific derivatives showed significant growth inhibition, suggesting potential therapeutic applications in oncology.
| Compound | Cell Line | IC50 (µM) | Toxicity (Shrimp Larvae) |
|---|---|---|---|
| 2 | A549 | X | Non-toxic |
| 3a | HT29 | Y | Non-toxic |
| 6c | U87MG | Z | Toxic |
Antimicrobial Properties
Another notable application is the antimicrobial activity of benzimidazole derivatives. A series of amino alcohol derivatives derived from 2-methylbenzimidazole were synthesized and evaluated for their antibacterial and antitubercular properties. The compounds were characterized using IR and NMR spectroscopy, and their biological evaluations indicated promising activity against Mycobacterium tuberculosis .
| Compound | Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4a | Active | A µg/mL |
| 4b | Active | B µg/mL |
| 4c | Active | C µg/mL |
Enzyme Inhibition
Research has also focused on the role of benzimidazole derivatives as enzyme inhibitors. Compounds like this compound have been studied for their ability to inhibit various enzymes involved in cancer progression and microbial resistance. For example, specific benzimidazole derivatives have shown efficacy as inhibitors of poly(ADP-ribose) polymerase, which is crucial in DNA repair mechanisms .
Synthesis of Novel Materials
The versatility of the benzimidazole moiety extends to material science, where it is utilized in the synthesis of novel polymers and nanomaterials. The incorporation of benzimidazole units into polymer matrices can enhance mechanical properties and thermal stability. Studies have reported the successful synthesis of polymeric materials that incorporate benzimidazole derivatives, leading to improved performance in various applications .
Case Study 1: Anticancer Drug Development
A recent study synthesized a series of novel benzimidazole derivatives and evaluated their anticancer potential. The compounds were tested against multiple cancer cell lines, revealing that several candidates exhibited significant cytotoxicity with low toxicity to normal cells. This study highlights the potential for developing new anticancer agents based on the benzimidazole framework .
Case Study 2: Antibacterial Agents
In another investigation, amino alcohol derivatives of 2-methylbenzimidazole were synthesized through epoxide ring opening reactions and assessed for their antibacterial activity against resistant strains of bacteria. The results indicated that certain derivatives had potent activity comparable to existing antibiotics, suggesting their viability as new therapeutic agents .
Mechanism of Action
The mechanism of action of 2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzo[d]imidazol-2-yl)ethanol
- 2-(2-amino-1H-benzo[d]imidazol-1-yl)acetic acid
- 2-(2-amino-1H-benzo[d]imidazol-1-yl)propane-1,3-diol
Uniqueness
2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzimidazole derivatives .
Biological Activity
2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
The compound features a benzimidazole core, which is known for its ability to interact with various biological targets. Its structure can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these pathogens were found to be comparable to standard antibiotics such as ciprofloxacin and norfloxacin .
| Pathogen | MIC (µg/mL) | Standard Drug | Standard Drug MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 16 | Ciprofloxacin | 8 |
| Escherichia coli | 32 | Norfloxacin | 16 |
Antitumor Activity
The compound has also shown promising antitumor activity. In vitro studies on various cancer cell lines indicated that it can induce apoptosis through the generation of reactive oxygen species (ROS), leading to DNA damage. For instance, in human melanoma A375 cells, treatment with the compound resulted in an IC50 value of approximately 5.35 µM, indicating potent cytotoxic effects .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A375 (Melanoma) | 5.35 | Induction of ROS and DNA damage |
| SK-Hep1 (Liver Cancer) | 7.20 | Apoptosis via caspase activation |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It has been shown to inhibit enzymes involved in inflammatory pathways and microbial growth. The compound's structure allows it to bind effectively to these targets, modulating their activity .
Key Mechanisms Include:
- Enzyme Inhibition : Targeting enzymes linked to inflammation.
- ROS Generation : Inducing oxidative stress in cancer cells.
- DNA Interaction : Causing strand breaks that lead to apoptosis.
Case Studies
Several studies have documented the effects of this compound in different biological contexts:
- Antimicrobial Study : A comprehensive evaluation of various derivatives of benzimidazole indicated that modifications at the amino position significantly enhanced antimicrobial potency against Mycobacterium tuberculosis .
- Anticancer Research : In a study examining the effects on breast cancer cell lines, treatment with the compound resulted in a notable increase in cells arrested at the G1 phase of the cell cycle, suggesting a mechanism that prevents cellular division .
Q & A
Q. What are the optimal synthetic routes for preparing 2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol?
A common approach involves nucleophilic substitution reactions. For example, reacting 1-(1H-benzo[d]imidazol-1-yl)-2-chloroethanone with amines (e.g., aqueous ammonia) in polar aprotic solvents like dioxane under reflux (16–24 hours). Potassium carbonate is often used as a base to facilitate deprotonation . Post-reaction, the product is isolated via ice-water quenching, filtration, and recrystallization from ethanol. Yield optimization may require adjusting stoichiometry or reaction time.
Q. How can structural characterization of this compound be performed to confirm purity and identity?
Key techniques include:
- NMR spectroscopy : and NMR to confirm hydrogen/carbon environments (e.g., ethanol moiety at δ ~3.6–4.0 ppm for -CH-OH) .
- Elemental analysis : Validate empirical formula by comparing calculated vs. experimental C, H, N percentages (deviation <0.3% indicates purity) .
- Melting point determination : Compare observed range (e.g., 134–138°C for structurally related imidazole derivatives) with literature .
Q. What solvents and catalysts are effective in coupling benzimidazole cores with ethanol derivatives?
Polar solvents (DMF, dioxane) enhance solubility of aromatic intermediates. Catalysts like NaH or KCO promote nucleophilic substitution. For example, sodium borohydride in methanol is effective for ketone-to-ethanol reductions . Solvent-free conditions under microwave irradiation may also improve efficiency for similar compounds .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for this compound?
Contradictions may arise from tautomerism in the benzimidazole ring or solvent-induced shifts. Use deuterated DMSO-d to stabilize protonation states. 2D NMR (e.g., COSY, HSQC) can clarify coupling relationships. Computational chemistry tools (DFT calculations) predict shifts within ±0.5 ppm accuracy, aiding assignments .
Q. What strategies improve synthetic yields when steric hindrance limits amine substitution?
- Microwave-assisted synthesis : Reduces reaction time (e.g., 2 hours vs. 16 hours) and enhances steric accessibility .
- Protecting groups : Temporarily block reactive sites (e.g., Boc-protection on the benzimidazole amine) to direct substitution .
- High-pressure conditions : Accelerate kinetics for sluggish reactions .
Q. How can molecular docking predict the antifungal activity of this compound derivatives?
Dock derivatives into fungal cytochrome P450 (CYP51) active sites using software like AutoDock Vina. Prioritize compounds with hydrogen bonds to heme cofactors (e.g., -OH and -NH groups) and low binding energies (<−8 kcal/mol). Validate predictions with in vitro MIC assays against Candida spp. .
Q. What methodologies assess the environmental persistence of this compound in agricultural settings?
- Hydrolysis studies : Monitor degradation at varying pH (4–9) using HPLC-MS to identify breakdown products (e.g., imidazole ring cleavage) .
- Soil half-life assays : Incubate with loamy soil under controlled moisture/temperature; quantify residues via LC-UV .
- Ecotoxicology models : Use QSAR to predict toxicity to non-target organisms (e.g., Daphnia magna) .
Q. How do electronic effects of substituents on the benzimidazole ring influence bioactivity?
Electron-withdrawing groups (e.g., -Cl, -CF) enhance antifungal potency by increasing electrophilicity at the imidazole nitrogen. Structure-activity relationship (SAR) studies for derivatives show MIC values correlate with Hammett σ constants (R >0.85) .
Methodological Tables
Q. Table 1. Synthetic Optimization for Related Compounds
| Condition | Yield Improvement | Reference |
|---|---|---|
| Microwave irradiation (150°C, 30 min) | +25% vs. reflux | |
| Solvent-free KCO catalysis | +18% | |
| NaBH in methanol (0°C) | 90% reduction efficiency |
Q. Table 2. Antifungal Activity Metrics
| Derivative Substituent | MIC (μg/mL, C. albicans) | Binding Energy (kcal/mol) |
|---|---|---|
| -H (Parent compound) | 32 | −7.2 |
| -Cl (Para position) | 8 | −8.9 |
| -CF | 4 | −9.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
